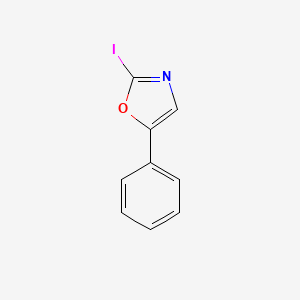

2-Iodo-5-phenyloxazole

説明

Overview of Oxazole (B20620) Derivatives in Contemporary Organic Chemistry

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.com This structural motif is not merely a chemical curiosity; it is a recurring feature in a multitude of natural products and synthetic molecules with a wide spectrum of biological activities. bohrium.comresearchgate.net The oxazole ring's unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonds and π-π stacking, make it a privileged scaffold in medicinal chemistry. tandfonline.comresearchgate.net

The applications of oxazole derivatives are extensive, ranging from pharmaceuticals to material science. tandfonline.com They are integral components of drugs with antibacterial, antiviral, anticancer, and anti-inflammatory properties. igi-global.comresearchgate.net The versatility of the oxazole core allows chemists to introduce a variety of substituents, thereby fine-tuning the molecule's steric and electronic properties to achieve desired biological effects or material characteristics. bohrium.comnih.gov Consequently, the development of efficient synthetic methodologies for creating functionalized oxazole scaffolds remains an area of intense research. researchgate.netnih.gov

Importance of Halo-oxazoles in Synthetic Methodologies

Within the broader family of oxazoles, halo-oxazoles have emerged as exceptionally useful intermediates in organic synthesis. uc.pt The introduction of a halogen atom (F, Cl, Br, I) onto the oxazole ring provides a reactive handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. lookchem.comresearchgate.net

The halogen's position on the oxazole ring dictates its reactivity, allowing for regioselective functionalization. lookchem.comresearchgate.net Iodo-oxazoles are particularly valuable in this context due to the high reactivity of the carbon-iodine bond, which facilitates oxidative addition to metal catalysts, a key step in many cross-coupling cycles. nih.gov This reactivity makes iodo-oxazoles, such as 2-Iodo-5-phenyloxazole, highly sought-after building blocks for the modular synthesis of complex, poly-substituted oxazole-containing molecules. nih.govlookchem.com

Specific Contextualization of 2-Iodo-5-phenyloxazole as a Research Target

2-Iodo-5-phenyloxazole is a specific halo-oxazole that has garnered attention as a versatile reagent in synthetic organic chemistry. Its structure, featuring an iodine atom at the C2 position and a phenyl group at the C5 position, makes it an ideal substrate for a range of coupling reactions designed to introduce new functional groups at the 2-position of the oxazole core.

Research has demonstrated the utility of 2-Iodo-5-phenyloxazole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For instance, it can be coupled with oxazol-4-yl boronate esters to synthesize C2-C4' linked bis-oxazole structures, which are motifs found in some natural products. lookchem.com Furthermore, it has been successfully employed in copper-catalyzed C-N coupling reactions to link the oxazole ring to other nitrogen-containing heterocycles, such as 2-pyridone, affording the N-substituted product in good yield. nih.govacs.org This reactivity showcases its potential for creating diverse molecular libraries for drug discovery and materials science.

The table below summarizes a key reaction involving 2-Iodo-5-phenyloxazole.

| Reactant 1 | Reactant 2 | Coupling Type | Product | Yield | Reference |

| 2-Iodo-5-phenyloxazole | 2-Pyridone | Copper-Catalyzed C-N Coupling | 1-(5-phenyl-1,3-oxazol-2-yl)pyridin-2(1H)-one | 63% | nih.govresearchgate.net |

The reliable reactivity of the iodo-substituent allows for the strategic and regioselective construction of more complex molecules, cementing the role of 2-Iodo-5-phenyloxazole as a valuable and targeted tool in the synthetic chemist's arsenal.

Structure

3D Structure

特性

IUPAC Name |

2-iodo-5-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZZZJVIXHBKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 Iodo 5 Phenyloxazole

Transition Metal-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of 2-iodo-5-phenyloxazole serves as a powerful tool for molecular elaboration. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, facilitates oxidative addition to the palladium(0) catalyst, which is the initial step in many of these catalytic cycles. This allows for a variety of coupling partners to be introduced at the 2-position of the oxazole (B20620) ring under relatively mild conditions.

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming C(sp²)-C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. For 2-iodo-5-phenyloxazole, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C2 position. An efficient synthesis for 2-alkyl substituted oxazoles from 2-iodooxazoles has been achieved through this method researchgate.net.

The efficiency and outcome of the Suzuki-Miyaura coupling are highly dependent on the specific reaction conditions. Key parameters that require optimization include the choice of palladium catalyst (and its ligand), the base, the solvent system, and the reaction temperature chemistryviews.orgresearchgate.netcovasyn.com.

Palladium Catalyst and Ligands: While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more sophisticated phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that enhance catalytic activity, allowing for lower catalyst loadings and milder conditions nih.govnih.gov. The choice of ligand is crucial as it influences the rates of oxidative addition and reductive elimination in the catalytic cycle nih.govyonedalabs.com. For instance, electron-rich and bulky phosphine ligands are often effective for coupling challenging substrates.

Base: A base is required to activate the organoboron reagent in the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) nih.govnijotech.com. The strength and solubility of the base can significantly impact the reaction yield.

Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base. Often, a mixture of an organic solvent (like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF)) and water is used researchgate.netnih.govnijotech.com. The presence of water can be beneficial for the solubility of the base and the boronic acid.

Temperature: Reactions are typically heated, often between 60 °C and 110 °C, to ensure a reasonable reaction rate nih.gov. However, highly active catalyst systems can sometimes allow for reactions to proceed at lower temperatures.

The optimization of these variables is often interconnected and can be explored using techniques like Design of Experiments (DoE) to efficiently identify the ideal conditions for a specific substrate combination covasyn.com.

Table 1: Optimization of Suzuki-Miyaura Coupling for a Model Halo-Heterocycle System

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Trace |

| 2 | Pd(OAc)₂ (2) | None | Na₂CO₃ | THF/H₂O | 80 | Low |

| 3 | PdCl₂(PPh₃)₂ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 55 |

| 4 | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | Dioxane | 100 | 93 |

| 5 | P1 Precatalyst (1.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 95 |

This table presents representative data for the optimization of Suzuki-Miyaura reactions on halo-heterocyclic systems to illustrate the impact of different reaction components, based on findings from related studies researchgate.netnih.gov. "P1 Precatalyst" refers to a specific palladacycle precatalyst.

In cases where the oxazole ring is substituted with two different halogen atoms, such as a hypothetical 2-iodo-4-bromo-5-phenyloxazole, the Suzuki-Miyaura reaction can be directed to occur selectively at one position. The regioselectivity is primarily governed by the difference in reactivity of the carbon-halogen bonds towards oxidative addition with the palladium catalyst. The general order of reactivity is C-I > C-Br > C-Cl.

Therefore, in a 2-iodo-4-bromooxazole derivative, the Suzuki-Miyaura coupling will preferentially occur at the more reactive C2-iodo position researchgate.netresearchgate.net. This selective reactivity allows for a stepwise functionalization strategy. First, an aryl or vinyl group can be introduced at the C2 position via a Suzuki coupling. The remaining C4-bromo position can then be subjected to a second, different cross-coupling reaction, such as a Stille coupling, to synthesize trisubstituted oxazoles in a convergent manner researchgate.netignited.in. This orthogonal reactivity is a powerful tool for the synthesis of complex poly-oxazole structures ignited.in.

Table 2: Regioselective Suzuki-Miyaura Coupling of a Dihalooxazole

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) |

| 2-Iodo-4-bromo-oxazole deriv. | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane, 80°C | 2-Aryl-4-bromo-oxazole deriv. | >90 |

| 2-Bromo-4-chloro-pyrimidine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, MW, 120°C | 2-Bromo-4-phenyl-pyrimidine | 85 |

This table illustrates the principle of regioselectivity. The first entry is based on the established reactivity of dihalooxazoles researchgate.net. The second entry shows a similar selectivity observed in dichloropyrimidines where the C4 position is more reactive mdpi.com.

The Stille reaction couples organohalides with organostannane (organotin) reagents, catalyzed by palladium wikipedia.org. This reaction is highly valuable due to the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups wikipedia.orgorganic-chemistry.org. For 2-iodo-5-phenyloxazole, a Stille coupling provides another effective route to introduce diverse substituents at the C2 position.

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination wikipedia.org. The transmetalation step involves the transfer of an organic group from the tin atom to the palladium center. The reaction conditions often require a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃ and are typically performed in non-polar aprotic solvents like THF, toluene, or dioxane at elevated temperatures nih.gov. The addition of additives like copper(I) iodide (CuI) or cesium fluoride (B91410) (CsF) can sometimes accelerate the reaction nih.gov. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing stoichiometric tin byproducts after the reaction organic-chemistry.org.

As mentioned previously, the Stille reaction is particularly useful in the sequential functionalization of dihalooxazoles. Following a regioselective Suzuki coupling at the C2-iodo position, a Stille coupling can be employed to functionalize the remaining less reactive C4-halo position researchgate.netignited.in.

The Negishi cross-coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex nih.gov. Organozinc reagents are generally more reactive than organoboron or organotin compounds, which can allow for reactions to occur under milder conditions or for the coupling of more challenging substrates researchgate.net.

The reaction of 2-iodo-5-phenyloxazole with an organozinc reagent (R-ZnX) would yield the corresponding 2-substituted-5-phenyloxazole. The high reactivity of organozinc compounds also comes with lower functional group tolerance and sensitivity to air and moisture, often requiring inert atmosphere techniques for their preparation and use nih.gov. Despite these challenges, the Negishi coupling is a powerful C-C bond-forming reaction. Catalyst systems often consist of a palladium source, such as Pd₂(dba)₃, combined with a phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃) or SPhos researchgate.netorganic-chemistry.org.

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed reaction that forms a C-C bond between an aryl or vinyl halide and an alkene wikipedia.orgorganic-chemistry.org. This reaction is a fundamental method for the synthesis of substituted alkenes. In the context of 2-iodo-5-phenyloxazole, the Heck reaction would involve coupling the C2 position with an alkene (e.g., styrene, acrylates) to form a 2-(alkenyl)-5-phenyloxazole.

The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine ligand, and a base (e.g., triethylamine (B128534), potassium carbonate) libretexts.orgyoutube.com. The mechanism involves the oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the substituted alkene product and regenerate the active catalyst libretexts.org. A key feature of the Heck reaction is its stereoselectivity, typically favoring the formation of the trans isomer of the product alkene organic-chemistry.org. While highly useful, intermolecular Heck reactions can be challenging with sterically hindered or electronically unbiased alkenes nih.gov.

C-N Coupling Reactions

The formation of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical and agrochemical compounds. 2-Iodo-5-phenyloxazole serves as a valuable substrate for such transformations, enabling the introduction of nitrogen-containing moieties onto the oxazole ring.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are powerful methods for the arylation of N-H containing heterocycles. Research has demonstrated the successful coupling of 2-iodo-5-phenyloxazole with aromatic nitrogen heterocycles, which had previously been found to be low-yielding. In a notable example, the coupling of 2-iodo-5-phenyloxazole with 2-pyridinone was achieved in good yield through the use of a copper(I) iodide catalyst, a 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand, and a silver benzoate (B1203000) additive. The silver additive is thought to act as an iodide scavenger, facilitating the catalytic cycle.

This methodology allows for the synthesis of complex biheterocyclic structures, linking the oxazole core to other important pharmacophores. The reaction conditions have been optimized to be applicable to a range of iodo-heterocycles, showcasing the versatility of this approach.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 2-Iodo-5-phenyloxazole | 2-Pyridinone | CuI, 4,7-dimethoxy-1,10-phenanthroline, AgOBz, K2CO3 | 2-(5-Phenyl-1,3-oxazol-2-yl)pyridin-2(1H)-one | 63% |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay for the formation of C-N bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction is renowned for its broad substrate scope, functional group tolerance, and generally mild reaction conditions. wikipedia.orgacsgcipr.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired arylamine and regenerate the catalyst. wikipedia.org

While specific examples of Buchwald-Hartwig amination directly on 2-iodo-5-phenyloxazole are not extensively documented in the literature, the general applicability of this reaction to a wide range of heteroaryl halides suggests its feasibility. The 5-phenyloxazole (B45858) moiety has been shown to be compatible with Buchwald-Hartwig conditions, having been used as an ancillary ligand in N-heterocyclic carbene-palladium(II) complexes for the amination of aryl chlorides. researchgate.net This indicates that the oxazole core is stable under the catalytic conditions. It is anticipated that 2-iodo-5-phenyloxazole would readily couple with a variety of primary and secondary amines using standard Buchwald-Hartwig protocols, which typically employ a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos, BINAP). organic-chemistry.org

Other Cross-Coupling Methodologies

The reactivity of the C-I bond in 2-iodo-5-phenyloxazole extends beyond C-N bond formation to a variety of other useful cross-coupling transformations.

Cu-mediated (Trifluoro)methylation: The introduction of a trifluoromethyl (CF₃) group can significantly alter the physicochemical properties of a molecule, often enhancing its metabolic stability and lipophilicity. nih.gov Copper-mediated trifluoromethylation of aryl and heteroaryl iodides is a well-established method. nih.govnih.gov These reactions typically employ a copper source, a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or S-(trifluoromethyl)diphenylsulfonium salts, and proceed under mild conditions to afford the trifluoromethylated products in high yields. nih.gov It is expected that 2-iodo-5-phenyloxazole would be a suitable substrate for such transformations, yielding 5-phenyl-2-(trifluoromethyl)oxazole.

Alkoxylation: The formation of aryl ethers can be achieved through copper-catalyzed alkoxylation of aryl iodides. These reactions typically involve a copper catalyst, a ligand such as 1,10-phenanthroline, and an alcohol, often in the presence of a base. This methodology provides a route to introduce alkoxy groups at the 2-position of the 5-phenyloxazole ring, which can be valuable for modulating the electronic and steric properties of the molecule.

Aminocarbonylation: Palladium-catalyzed aminocarbonylation is a powerful three-component reaction that combines an aryl halide, carbon monoxide, and an amine to form an amide. This reaction allows for the one-step synthesis of 5-phenyl-1,3-oxazole-2-carboxamides from 2-iodo-5-phenyloxazole. The reaction is typically catalyzed by a palladium complex with a phosphine ligand, such as triphenylphosphine (B44618) or Xantphos, and requires a base. nih.gov The use of various amines allows for the synthesis of a diverse library of amide derivatives.

Nucleophilic and Electrophilic Functionalization

Beyond transition metal-catalyzed cross-coupling, the 2-iodo-5-phenyloxazole scaffold can be functionalized through reactions involving organometallic intermediates and direct C-H activation.

The generation of organolithium species from aryl halides is a fundamental strategy for creating carbon-carbon and carbon-heteroatom bonds. In the case of 2-iodo-5-phenyloxazole, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures would likely lead to a lithium-halogen exchange reaction. wikipedia.org This process involves the attack of the organolithium reagent on the iodine atom, resulting in the formation of 5-phenyl-1,3-oxazol-2-yl-lithium. wikipedia.org This highly reactive intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the C2 position.

Alternatively, direct deprotonation (lithiation) of a C-H bond could be possible. For the 5-phenyloxazole ring, the proton at the C4 position is the most likely candidate for deprotonation due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. However, the high reactivity of the C-I bond towards lithium-halogen exchange makes this the more probable pathway.

| Electrophile | Resulting Functional Group | Example Product |

|---|---|---|

| Dimethylformamide (DMF) | Aldehyde | 5-Phenyl-1,3-oxazole-2-carbaldehyde |

| Carbon dioxide (CO₂) | Carboxylic acid | 5-Phenyl-1,3-oxazole-2-carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohol | (5-Phenyl-1,3-oxazol-2-yl)(phenyl)methanol |

| Alkyl halides | Alkyl group | 2-Methyl-5-phenyloxazole |

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized organometallic reagents. rsc.org These reactions typically involve the palladium-catalyzed coupling of an aryl halide with a C-H bond of another aromatic or heteroaromatic compound. rsc.org

In the context of 5-phenyloxazole derivatives, direct arylation would likely occur at the most acidic C-H bond, which is the C4 position. While 2-iodo-5-phenyloxazole itself would be the aryl halide partner in such a reaction, studies on the direct arylation of the parent 5-phenyloxazole would provide insight into the reactivity of the oxazole ring's C-H bonds. It is plausible that under carefully controlled conditions, one could achieve direct arylation at the C4 position of a 2-substituted 5-phenyloxazole, or alternatively, use 2-iodo-5-phenyloxazole to arylate other heterocycles. The regioselectivity of such reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.gov

Functional Group Interconversions

The carbon-iodine bond at the C2 position of the 5-phenyloxazole is the primary site for functional group interconversions. This reactivity allows for the introduction of a diverse range of substituents, making 2-iodo-5-phenyloxazole a valuable building block in organic synthesis.

The iodo group is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples for 2-iodo-5-phenyloxazole are not extensively documented in readily available literature, the reactivity of similar 2-iodo-heterocyclic systems provides a strong basis for predicting its behavior in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-I bond in 2-iodo-5-phenyloxazole is highly susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle that can be exploited in various named reactions.

Suzuki Coupling: This reaction would involve the coupling of 2-iodo-5-phenyloxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the formation of 2-aryl- or 2-vinyl-5-phenyloxazoles. The general conditions often involve catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and bases such as K₂CO₃ or Cs₂CO₃.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield 2-alkynyl-5-phenyloxazoles. This transformation is typically carried out under mild conditions with an amine base like triethylamine or diisopropylethylamine. The synthesis of C4-alkynylisoxazoles from 4-iodoisoxazoles proceeds in high yields (up to 98%) using a Pd(acac)₂/PPh₃/CuI catalytic system, suggesting a similar reactivity for the oxazole analogue. nih.gov

Heck Coupling: The coupling with an alkene in the presence of a palladium catalyst and a base would result in the formation of 2-alkenyl-5-phenyloxazoles. The reaction typically proceeds with high stereoselectivity.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with primary or secondary amines would provide a route to 2-amino-5-phenyloxazoles. The choice of ligand on the palladium catalyst is crucial for achieving high yields and functional group tolerance. Efficient methods have been developed for the amination of various halo-heterocycles, including 5-halo-1,2,3-triazoles, using specialized palladium-NHC catalysts. mdpi.comnih.govresearchgate.net

The following table summarizes the expected products and general conditions for these transformations, based on established methodologies for similar substrates.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Expected Product |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | 2-Aryl/Vinyl-5-phenyloxazole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DIPEA | 2-Alkynyl-5-phenyloxazole |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 2-Alkenyl-5-phenyloxazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand | NaOtBu, Cs₂CO₃ | 2-Amino-5-phenyloxazole |

Interactive Data Table: Expected Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-5-phenyloxazole

Users can filter the table by reaction type to view typical reagents and expected products.

Beyond substitution at the C2 position, the iodooxazole scaffold can undergo skeletal transformations, most notably the "halogen dance" rearrangement.

The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This reaction is driven by the formation of a more stable carbanionic intermediate. wikipedia.org For iodooxazoles, this rearrangement has been studied in detail and provides a pathway to functionalize the oxazole ring at a different position.

A study on the lithium diisopropylamide (LDA)-mediated halogen dance of 5-iodooxazoles demonstrated their rearrangement to the corresponding 4-iodooxazoles. researchgate.netresearchgate.net The proposed mechanism involves the deprotonation at the C4 position by LDA to form a lithiated intermediate. This intermediate then participates in a series of intermolecular halogen-metal exchange steps, ultimately leading to the thermodynamically more stable 4-iodooxazole (B3223780) after quenching. researchgate.netresearchgate.net

A key challenge in the halogen dance of iodooxazoles is the competing lithium-iodine exchange at the C5 position, which leads to a reduced, de-iodinated oxazole. researchgate.netresearchgate.net To circumvent this side reaction, it was found that using a catalytic amount of a 5-bromooxazole (B1343016) could promote the desired halogen dance of the 5-iodooxazole (B2690904), improving the yield of the 4-iodo product. researchgate.net

The table below presents the results of a study on the halogen dance of 2-(butylsulfanyl)-5-iodooxazole with various bases, illustrating the reaction conditions and the distribution of products. researchgate.net

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Products (Yield %) |

| 1 | LDA | 1.5 | THF | -78 | 4 (35%), 5 (31%) |

| 2 | KHMDS | 1.5 | THF | -78 | No Reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No Reaction |

| 4 | NaNH₂ | 3.0 | DMF | 0 | No Reaction |

| 5 | NaNH₂ | 1.5 | NH₃ | -78 | No Reaction |

| 6 | KH | 2.0 | THF | 0 | No Reaction |

| 7 | KDA | 1.5 | THF | -78 | 2 (46%), 5 (54%) |

| 8 | n-BuLi | 1.0 | THF | -78 | 5 (98%) |

Products: 4 = 2-(butylsulfanyl)-4-iodooxazole (halogen dance product), 5 = 2-(butylsulfanyl)oxazole (reduction product), 2 = starting material. Yields are isolated yields. researchgate.net

Interactive Data Table: Halogen Dance Rearrangement of 2-(Butylsulfanyl)-5-iodooxazole with Various Bases researchgate.net

Users can sort the table by base or temperature to analyze the reaction outcomes.

While the halogen dance is a prominent rearrangement, other ring-opening reactions of oxazoles are known, often under specific conditions or with activated substrates such as oxazole N-oxides. However, for 2-iodo-5-phenyloxazole itself, the halogen dance represents the most significant and well-studied rearrangement pathway.

Applications of 2 Iodo 5 Phenyloxazole in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The intrinsic reactivity of the C-I bond makes 2-iodo-5-phenyloxazole an ideal building block for the modular assembly of complex organic structures. rsc.org The iodine atom acts as an excellent leaving group in numerous transition metal-catalyzed reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.

Construction of Complex Heterocyclic Systems

The 2-iodo-5-phenyloxazole scaffold is instrumental in the synthesis of larger, more complex heterocyclic systems, including those found in natural products. The iodo-functional group provides a key site for coupling with other heterocyclic fragments. For instance, in the synthesis of analogues of the breitfussins, a class of marine natural products, halogenated oxazoles are critical intermediates. iastate.eduuit.no Breitfussin A is notably the only known naturally occurring iodooxazole, underscoring the relevance of this functional group in nature's synthetic pathways. iastate.edu Synthetic strategies toward these complex molecules often involve the creation of an iodo-oxazole core, which is then elaborated through coupling reactions to append other rings, such as pyrroles or indoles, demonstrating the compound's role in building intricate, multi-ring systems. iastate.eduuit.no

Assembly of Poly-substituted and Polyarylated Oxazoles

A primary application of 2-iodo-5-phenyloxazole is in the synthesis of poly-substituted and polyarylated oxazoles. The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) complexes, initiating the catalytic cycle of various cross-coupling reactions. youtube.comyoutube.com This allows for the direct attachment of a wide array of substituents to the C2 position of the oxazole (B20620) core.

Palladium-catalyzed reactions such as the Suzuki, Negishi, Stille, and Sonogashira couplings are routinely employed to form new C-C bonds by reacting the iodo-oxazole with organoboron, organozinc, organotin, and terminal alkyne reagents, respectively. researchgate.net These methods are highly valued for their functional group tolerance and reliability, enabling the late-stage introduction of molecular diversity. scispace.com This strategy is fundamental for creating libraries of compounds for medicinal chemistry and materials science, where different aryl or alkyl groups can be systematically installed to modulate the molecule's properties.

| Reaction Name | Nucleophilic Reagent | General Product | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Aryl-Aryl, Aryl-Alkyl | High stability and low toxicity of boron reagents. |

| Negishi Coupling | Organozinc (e.g., R-ZnX) | Aryl-Aryl, Aryl-Alkyl | High reactivity of organozinc reagents. scispace.com |

| Stille Coupling | Organotin (e.g., R-Sn(Bu)₃) | Aryl-Aryl, Aryl-Alkyl | Tolerant of a wide range of functional groups. |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Aryl-Alkyne | Directly forms a C(sp²)-C(sp) bond. |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Aryl-Amine | Forms C-N bonds for synthesizing aniline (B41778) derivatives. rsc.org |

Precursor in the Synthesis of Biologically Relevant Molecules

The structural motifs derived from 2-iodo-5-phenyloxazole are present in numerous biologically active compounds, making it a valuable precursor in the synthesis of molecules with therapeutic potential.

Synthetic Pathways to Natural Product Analogues (e.g., Phorbazoles, Breitfussins, Texaline, Balsoxin)

2-Iodo-5-phenyloxazole is a logical starting point for the synthesis of various oxazole-containing natural products and their analogues.

Phorbazoles and Breitfussins : The synthesis of these complex marine alkaloids, which contain linked pyrrole, oxazole, and indole (B1671886) or phenol (B47542) rings, relies heavily on the strategic functionalization of the oxazole core. uit.no Synthetic routes often involve the iodination of the oxazole ring, which then serves as the anchor point for subsequent Suzuki-Miyaura coupling reactions to attach the other heterocyclic components. uit.no The tunable, site-selective halogenation of a model breitfussin core highlights the importance of halo-oxazoles in accessing these structures. iastate.edu

Texaline and Balsoxin : These 2,5-diaryloxazole natural products can be assembled efficiently through modern synthetic methods. scispace.comrsc.org While one effective strategy involves a palladium-catalyzed direct arylation of the oxazole C-H bond, an alternative and highly versatile approach is the use of cross-coupling chemistry. scispace.commanchester.ac.uk In such a pathway, 2-iodo-5-phenyloxazole could be coupled with an appropriate arylboronic acid (Suzuki coupling) or organozinc reagent (Negishi coupling) to construct the 2,5-diaryloxazole skeleton characteristic of Texaline and Balsoxin. scispace.com This cross-coupling approach offers strategic advantages for creating a diverse range of analogues for structure-activity relationship studies. scispace.com

Construction of Pharmacophore Scaffolds (e.g., for 5-HT1A agonists, oxaprozin)

The oxazole ring is a recognized pharmacophore found in many approved drugs. nih.gov The ability to functionalize this core via a 2-iodo intermediate is crucial for developing new therapeutic agents.

Oxaprozin : The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features a 2,4,5-trisubstituted oxazole core. Syntheses of this drug and its analogues can utilize halo-oxazole intermediates. For example, a concise synthesis of Oxaprozin has been demonstrated using the C-alkylation of a malonate carbanion with a 2-bromomethyl-4,5-diphenyloxazole. nih.gov The 2-iodo-5-phenyloxazole scaffold provides a reactive handle that can be converted into such intermediates or be used in other coupling reactions to build the requisite 3-(4,5-diphenyloxazol-2-yl)propanoic acid structure.

5-HT1A Agonists : The serotonin (B10506) 5-HT1A receptor is a key target for treating anxiety and depression. nih.gov While specific drugs may not directly contain the 2-iodo-5-phenyloxazole structure, this compound serves as an excellent starting scaffold for building libraries of potential ligands. The iodo group allows for the systematic introduction of various functional groups and side chains via cross-coupling reactions. rsc.org This modular approach is essential in medicinal chemistry for exploring the chemical space around a pharmacophore, helping to define the structural requirements for potent and selective binding to therapeutic targets like the 5-HT1A receptor. nih.gov

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Mechanistic studies have been pivotal in understanding the intricate pathways through which "2-Iodo-5-phenyloxazole" participates in various chemical transformations.

While specific mechanistic studies exclusively focused on "2-Iodo-5-phenyloxazole" are not extensively documented, its behavior in cross-coupling reactions can be understood through the well-established mechanisms for similar aryl and heteroaryl halides, such as the Suzuki-Miyaura and Heck cross-coupling reactions.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of an iodo-oxazole involves a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of "2-Iodo-5-phenyloxazole." researchgate.net This step forms a palladium(II) intermediate. Subsequent transmetalation with an organoboron reagent, delivered as a boronate complex, results in the formation of a new diorganopalladium(II) species. The final step of the catalytic cycle is reductive elimination, which yields the coupled product and regenerates the active palladium(0) catalyst. nih.govnih.gov The reactivity order for the halide in this process is typically I > OTf > Br > Cl. researchgate.net

In the context of the Heck-Mizoroki reaction, the mechanism also commences with the oxidative addition of a palladium(0) catalyst to the C-I bond of "2-Iodo-5-phenyloxazole" to form a Pd(II) complex. researchgate.netrsc.org This is followed by the coordination of an alkene to the palladium center and subsequent migratory insertion of the alkene into the palladium-carbon bond. A β-hydride elimination step then occurs, leading to the formation of the substituted alkene product and a palladium-hydride species. nih.gov The catalytic cycle is completed by the reductive elimination of HX with the assistance of a base, which regenerates the Pd(0) catalyst. researchgate.net

Hypervalent iodine compounds are versatile reagents capable of mediating a wide range of oxidative transformations. nsf.govorganic-chemistry.org While specific studies detailing the interaction of "2-Iodo-5-phenyloxazole" with hypervalent iodine reagents are limited, the general mechanistic principles of these reactions are well-established. These reactions often proceed through ligand exchange and reductive elimination pathways. For instance, in oxidative cyclization reactions, a hypervalent iodine(III) reagent can activate a substrate for intramolecular nucleophilic attack. beilstein-journals.org

In a typical reaction mediated by a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA), the initial step often involves the coordination of a nucleophile to the iodine center, followed by the displacement of an acetate (B1210297) ligand. The resulting intermediate can then undergo further transformations. For example, in the oxidation of alcohols, a proposed mechanism involves a single electron transfer (SET) process. nsf.gov In other cases, the reaction can proceed via an electrophilic addition of the iodine(III) reagent to a double bond, leading to the formation of a carbocationic intermediate that can then undergo rearrangement or reaction with a nucleophile. nih.govresearchgate.net

The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.net This rearrangement has been studied for iodooxazoles and provides a pathway to functionalize the oxazole (B20620) ring at different positions.

The lithium diisopropylamide (LDA)-mediated halogen dance of 5-iodooxazoles to yield 4-iodooxazoles has been investigated. researchgate.net It is proposed that the reaction can proceed through two different mechanistic pathways. The first involves the deprotonation at the C4-position of the 5-iodooxazole (B2690904) to form a lithiated intermediate. This intermediate can then react with another molecule of the starting 5-iodooxazole in a halogen-metal exchange, leading to the formation of the more stable 4-iodo-5-lithiooxazole, which upon quenching gives the 4-iodooxazole (B3223780) product. researchgate.net

However, a competing pathway involves a direct lithium-iodide exchange at the C5-position, which leads to a de-iodinated oxazole, reducing the yield of the desired product. researchgate.net To circumvent this, the use of a catalytic amount of a 5-bromooxazole (B1343016) has been shown to improve the efficiency of the halogen dance for 5-iodooxazoles. The bromooxazole is believed to facilitate the halogen transfer process while minimizing the undesired lithium-iodide exchange. researchgate.net

The following table summarizes the effect of different bases on the halogen dance rearrangement of a 5-iodooxazole.

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results (%) |

| 1 | LDA | 1.5 | THF | -78 | 4-iodooxazole (35), reduced oxazole (31) |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction |

| 4 | NaNH₂ | 3.0 | DMF | 0 | No reaction |

| 5 | NaNH₂ | 1.5 | NH₃ | -78 | No reaction |

| 6 | KH | 2.0 | THF | 0 | No reaction |

| 7 | KDA | 1.5 | THF | -78 | starting material (46), reduced oxazole (54) |

| 8 | n-BuLi | 1.0 | THF | -78 | reduced oxazole (98) |

| Data sourced from a study on the halogen dance rearrangement of iodooxazoles. The yields are isolated yields and are an average of two reactions on a 1 mmol scale. researchgate.net |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural, electronic, and reactive properties of molecules like "2-Iodo-5-phenyloxazole."

DFT calculations can be employed to determine the optimized geometry of "2-Iodo-5-phenyloxazole," providing accurate bond lengths and angles. These calculations also allow for the determination of various electronic properties that are key to understanding its reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.com

Natural Bond Orbital (NBO) analysis can provide further insights into the electronic structure, including charge distribution and delocalization of electron density through hyperconjugative interactions. mdpi.com For related heterocyclic systems, DFT studies have shown that intramolecular charge transfer from donor to acceptor moieties contributes significantly to the stability of the molecule. mdpi.com Such computational approaches could be applied to "2-Iodo-5-phenyloxazole" to predict its behavior in various reactions and to aid in the design of new derivatives with tailored electronic properties.

For example, in a reaction with multiple potential products, computational analysis can help to determine whether the reaction is under kinetic or thermodynamic control. nih.gov This involves comparing the activation energies leading to the different products (kinetic control) and the relative stabilities of the final products (thermodynamic control). Such studies on the reaction intermediates of "2-Iodo-5-phenyloxazole" in, for example, cross-coupling or halogen dance reactions, would provide a deeper understanding of the factors governing product distribution and could guide the experimental optimization of reaction conditions.

Advanced Spectroscopic and Analytical Techniques for Research on 2 Iodo 5 Phenyloxazole

NMR Spectroscopy in Mechanistic and Stereochemical Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For 2-Iodo-5-phenyloxazole, ¹H and ¹³C NMR are fundamental for confirming its identity and purity.

In mechanistic studies, NMR can be used to monitor the progress of reactions involving 2-Iodo-5-phenyloxazole. For instance, in a Suzuki or Sonogashira coupling reaction, the disappearance of the starting material's signals and the appearance of new signals corresponding to the coupled product can be tracked over time. This allows for the determination of reaction kinetics and the identification of any intermediate species that may be present in sufficient concentration.

While 2-Iodo-5-phenyloxazole itself is achiral, its reactions can lead to the formation of chiral products. In such cases, specialized NMR techniques, often involving chiral shift reagents or the synthesis of diastereomeric derivatives, can be employed to determine the stereochemistry of the products.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-Iodo-5-phenyloxazole

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.80 - 7.75 | Multiplet | 2H, Phenyl |

| 7.50 - 7.40 | Multiplet | 3H, Phenyl | |

| 7.35 | Singlet | 1H, Oxazole (B20620) H4 | |

| ¹³C | 150.5 | Singlet | Oxazole C5 |

| 130.0 | Singlet | Phenyl C-para | |

| 129.0 | Singlet | Phenyl C-ortho/meta | |

| 127.5 | Singlet | Phenyl C-ipso | |

| 125.0 | Singlet | Phenyl C-ortho/meta | |

| 122.0 | Singlet | Oxazole C4 | |

| 85.0 | Singlet | Oxazole C2-I |

Note: This data is hypothetical and serves as an illustrative example of how NMR data for 2-Iodo-5-phenyloxazole would be presented. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of 2-Iodo-5-phenyloxazole and its reaction products. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

In the context of reaction monitoring, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to follow the conversion of 2-Iodo-5-phenyloxazole to its products in real-time. This provides crucial information on reaction efficiency and the formation of byproducts.

The fragmentation pattern observed in the mass spectrum can also offer structural information. For 2-Iodo-5-phenyloxazole, characteristic fragments would likely include the loss of an iodine atom and fragmentation of the phenyl and oxazole rings. Analysis of these patterns can help in the structural elucidation of unknown products formed in reactions.

Table 2: Predicted Mass Spectrometry Data for 2-Iodo-5-phenyloxazole

| Ion | m/z (calculated) | Description |

| [M]⁺ | 270.95 | Molecular Ion |

| [M-I]⁺ | 144.05 | Loss of Iodine |

| [C₆H₅]⁺ | 77.04 | Phenyl Cation |

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 2-Iodo-5-phenyloxazole or one of its derivatives can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For chiral derivatives of 2-Iodo-5-phenyloxazole, X-ray crystallography can be used to determine the absolute stereochemistry unambiguously. This is particularly important in fields such as medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. The resulting crystal structure provides a detailed map of the molecule's conformation and how it packs in the crystal lattice.

Table 3: Illustrative Crystallographic Data Parameters

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 12.5 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1100.0 |

| Z | 4 |

Note: This is a hypothetical example of crystallographic data.

Chromatographic Techniques for Purification and Analysis of Complex Mixtures

Chromatography is an essential set of techniques for the separation, identification, and purification of compounds from complex mixtures. For research involving 2-Iodo-5-phenyloxazole, both analytical and preparative chromatographic methods are crucial.

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used to assess the purity of 2-Iodo-5-phenyloxazole and to quantify its presence in reaction mixtures. By using a suitable stationary phase (e.g., C18) and mobile phase, baseline separation of the starting material, products, and any impurities can be achieved. A diode-array detector (DAD) can provide UV-Vis spectra of the separated components, aiding in their identification.

For the purification of 2-Iodo-5-phenyloxazole and its derivatives on a larger scale, column chromatography is commonly employed. The choice of adsorbent (e.g., silica (B1680970) gel or alumina) and eluent system is optimized to achieve efficient separation. Thin-Layer Chromatography (TLC) is typically used for rapid monitoring of the separation process.

Gas Chromatography (GC), suitable for volatile and thermally stable compounds, can also be used for the analysis of 2-Iodo-5-phenyloxazole, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Table 4: Example Chromatographic Conditions for HPLC Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.2 min (hypothetical) |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Methods

The synthesis of oxazole (B20620) derivatives is undergoing a green transformation, moving away from classical methods that often require harsh conditions or produce significant waste. ijpsonline.comijpsonline.com Future research on 2-Iodo-5-phenyloxazole is expected to incorporate a variety of green chemistry principles to improve sustainability. nih.govnih.gov

Key strategies for more environmentally benign synthesis include:

Microwave-Assisted and Ultrasound Reactions: These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. ijpsonline.comnih.gov

Use of Greener Solvents: Research is exploring the use of ionic liquids, deep-eutectic solvents, or even water to replace traditional volatile organic solvents, thereby minimizing toxic waste. ijpsonline.comijpsonline.com

Catalyst-Focused Approaches: The development of reusable heterogeneous catalysts can simplify product purification and reduce waste streams. nih.govmdpi.com

Atom-Efficient Reactions: Methodologies like acceptorless dehydrogenative coupling (ADC) are being explored for N-heterocycle synthesis, as they produce only water and hydrogen as byproducts, maximizing atom economy. rsc.org

Electrochemical Synthesis: Electrosynthesis represents a sustainable alternative, often proceeding without external oxidants or catalysts and with high atom economy. rsc.org

A comparison of traditional versus emerging sustainable approaches for heterocycle synthesis is outlined below.

| Feature | Traditional Synthetic Methods | Emerging Sustainable Methods |

| Energy Source | Conventional heating (e.g., oil baths) | Microwaves, Ultrasound, Electrochemistry |

| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, deep-eutectic solvents, water, solvent-free conditions |

| Catalysts | Homogeneous, single-use catalysts | Recyclable heterogeneous catalysts, biocatalysts |

| Byproducts | Often produce stoichiometric waste | Minimal byproducts (e.g., water, H2), high atom economy |

| Reaction Time | Can be lengthy (hours to days) | Often significantly reduced (minutes to hours) |

Exploration of Novel Catalytic Systems for Functionalization

The 2-iodo substituent on the oxazole ring is a versatile chemical handle, making the compound an ideal substrate for a wide range of cross-coupling reactions to generate novel derivatives. Future research will focus on expanding the toolkit of catalytic systems to functionalize this position with greater efficiency and precision.

Palladium-catalyzed cross-coupling reactions have been instrumental in the functionalization of halo-oxazoles. ignited.in The Suzuki-Miyaura coupling, in particular, has been effectively used for creating C-C bonds at specific positions on the oxazole ring. ignited.in Future work will likely involve optimizing these reactions with next-generation palladium catalysts and ligands that offer higher turnover numbers, broader substrate scope, and milder reaction conditions. frontiersin.orgnih.gov

Emerging catalytic frontiers include:

Photoredox Catalysis: This rapidly growing field uses visible light to initiate chemical transformations under exceptionally mild conditions. nih.govacs.org Dual catalytic systems, combining a photoredox catalyst with a transition metal like copper, have been shown to be effective for the C-H arylation of various azoles, including oxazoles. nih.gov This approach could be adapted to directly functionalize other positions on the 2-Iodo-5-phenyloxazole scaffold or to activate different coupling partners.

Copper and Nickel Catalysis: As more sustainable and cost-effective alternatives to palladium, copper and nickel-based catalytic systems are gaining traction. ijpsonline.com These catalysts are effective in a variety of coupling reactions and can offer different reactivity and selectivity profiles, expanding the range of possible derivatives.

Direct C-H Functionalization: While the iodo group provides a specific site for reaction, direct C-H functionalization at other positions on the phenyl or oxazole rings represents a highly atom-economical strategy for creating molecular complexity. nih.govnih.gov Novel catalytic systems are being developed to selectively activate these C-H bonds, bypassing the need for pre-functionalized starting materials. acs.org

| Catalytic System | Primary Application for 2-Iodo-5-phenyloxazole | Key Advantages |

| Palladium Catalysis | Suzuki, Stille, Heck, and Sonogashira coupling at the C2-iodo position. ignited.inyoutube.com | Well-established, reliable, broad substrate scope. |

| Photoredox Catalysis | C-H functionalization, generation of radical intermediates. nih.govnih.gov | Extremely mild conditions (visible light, room temp), high functional group tolerance. |

| Copper/Nickel Catalysis | Alternative cross-coupling reactions (e.g., Ullmann condensation). ijpsonline.com | Lower cost, more abundant metals, unique reactivity. |

Application in New Material Science Contexts (e.g., Fluorescent Probes)

The phenyloxazole core is a well-known fluorophore, and its derivatives are of significant interest in material science, particularly for applications in organic electronics and bio-imaging. spiedigitallibrary.orgresearchgate.net Numerous oxazole-based molecules exhibit efficient emission in the blue spectral range, making them candidates for emissive layers in organic light-emitting diodes (OLEDs) . spiedigitallibrary.orgrsc.org

Future research will likely leverage 2-Iodo-5-phenyloxazole as a key building block for advanced materials:

Fluorescent Probes and Sensors: The inherent fluorescence of the phenyloxazole scaffold can be modulated by attaching different functional groups. researchgate.netnih.gov The iodo-group serves as a convenient attachment point for synthesizing a library of derivatives. These derivatives can be screened for sensitivity to their environment (e.g., polarity, pH, presence of metal ions), leading to the development of new fluorescent probes for chemical sensing and cellular imaging. nih.govmdpi.com For instance, a related compound, 2-(4-Fluorophenyl)-5-phenyloxazole, is a known fluorescent compound with distinct excitation and emission peaks. aatbio.com

OLED Materials: The 2-iodo-5-phenyloxazole core can be functionalized via cross-coupling reactions to create more complex, conjugated systems with tailored electronic properties. By adding electron-donating or electron-withdrawing groups, researchers can fine-tune the emission wavelength, quantum yield, and charge-transport properties of the resulting materials for use as emitters or electron-transporters in OLEDs. researchgate.netacs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes and automated platforms is a major trend in modern chemistry. researchgate.net These technologies offer enhanced control, safety, and throughput, which are highly beneficial for both the synthesis of 2-Iodo-5-phenyloxazole and the subsequent generation of derivative libraries.

Continuous Flow Synthesis: Performing reactions in a flow reactor allows for precise control over parameters like temperature, pressure, and reaction time. This often leads to higher yields, better selectivity, and safer handling of reactive intermediates. organic-chemistry.orgresearchgate.net The synthesis of various heterocycles, including oxadiazoles (B1248032) and other oxazoles, has been successfully demonstrated in flow systems, often with significant reductions in reaction time. organic-chemistry.orgacs.orgnih.gov Applying this to the synthesis of 2-Iodo-5-phenyloxazole could enable more efficient and scalable production.

Automated Synthesis Platforms: For drug discovery and materials science, it is often necessary to synthesize and screen large libraries of related compounds. nih.gov Automated platforms, which integrate robotic handling of reagents with synthesis and purification modules, can accelerate this process immensely. merckmillipore.comresearchgate.net 2-Iodo-5-phenyloxazole is an ideal starting material for such a platform; it can be automatically reacted with a diverse set of coupling partners (e.g., boronic acids in a Suzuki coupling) to rapidly generate a library of novel 2-substituted-5-phenyloxazoles for high-throughput screening. nih.govacs.org

Q & A

Q. What are the common synthetic routes for preparing 2-Iodo-5-phenyloxazole, and how can yield be optimized?

The synthesis of 2-Iodo-5-phenyloxazole typically follows General Procedure B, involving halogenation or cyclization reactions. For example, a copper-catalyzed protocol yields 52% of the product as a white solid . To optimize yield:

- Vary reaction parameters (e.g., temperature, catalyst loading, and solvent polarity).

- Use high-purity starting materials and monitor reaction progress via TLC or NMR.

- Consider iodine sources (e.g., NIS or I₂) and their stoichiometric ratios.

Reference: Example synthesis and characterization data in .

Q. What analytical techniques are critical for characterizing 2-Iodo-5-phenyloxazole?

Essential techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry and purity (e.g., δ7.25 ppm for the oxazole proton and δ86.65 ppm for the iodine-bearing carbon) .

- HRMS : Validate molecular weight (e.g., calculated m/z 271.9572 vs. observed 271.9576) .

- X-ray crystallography (if crystalline): Resolve structural ambiguities.

- Elemental analysis : Verify purity (>97% recommended for reproducibility) .

Q. How should researchers ensure stability and storage of 2-Iodo-5-phenyloxazole in experimental settings?

- Store in airtight, light-resistant containers at –20°C to prevent iodine dissociation.

- Monitor decomposition via periodic NMR or HPLC analysis.

- Avoid prolonged exposure to moisture or reactive solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-Iodo-5-phenyloxazole in cross-coupling reactions?

- Use DFT calculations to model transition states and evaluate iodine’s leaving-group potential.

- Compare with analogous compounds (e.g., 5-Iodo-2-phenyloxazole) to assess electronic effects .

- Validate predictions experimentally by screening palladium/copper catalysts (e.g., Suzuki-Miyaura couplings) .

Q. What strategies address contradictory data between experimental and theoretical results (e.g., unexpected byproducts)?

- Perform kinetic vs. thermodynamic control studies by varying reaction time/temperature.

- Use LC-MS to trace intermediates and identify side reactions.

- Cross-reference literature protocols (e.g., copper-catalyzed pathways ) and adjust ligand systems (e.g., phosphine vs. N-heterocyclic carbenes) .

Q. How can structural modifications to 2-Iodo-5-phenyloxazole enhance its application in catalysis or medicinal chemistry?

- Phenyl ring functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate iodine’s reactivity .

- Oxazole ring substitution : Replace iodine with other halogens or pseudohalogens (e.g., –OTf) to study regioselectivity .

- Biological activity screening : Test derivatives against kinase targets, leveraging oxazole’s prevalence in bioactive molecules .

Q. What methodologies are recommended for studying the compound’s photophysical properties?

- UV-Vis spectroscopy : Measure absorbance/emission spectra in varying solvents to assess solvatochromism.

- Fluorescence quenching assays : Investigate interactions with biomolecules (e.g., DNA/peptides) .

- TD-DFT simulations : Correlate experimental spectra with electronic transitions .

Experimental Design & Reproducibility

Q. How should researchers design studies to ensure reproducibility of results?

Q. What frameworks (e.g., FINER criteria) guide hypothesis-driven research on this compound?

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

- Example: "Does 2-Iodo-5-phenyloxazole exhibit dual reactivity in C–H activation and halogen bonding?"

- PICO framework : Define Population (substrate scope), Intervention (catalytic system), Comparison (benchmark catalysts), and Outcome (yield/selectivity) .

Data Presentation & Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。